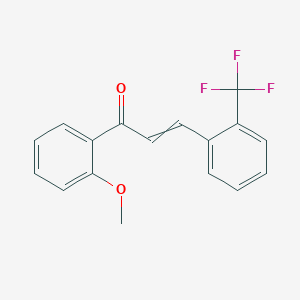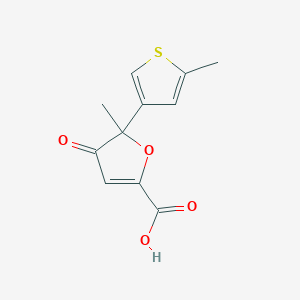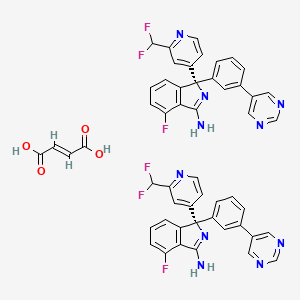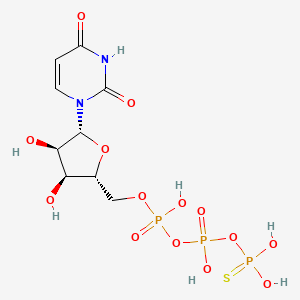![molecular formula C21H23N B10771922 3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B10771922.png)
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.2]octane ring system, which is fused with an azabicyclo moiety and a phenyl-substituted ethenyl group. Its structural complexity and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Azabicyclo Moiety: The azabicyclo moiety is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the bicyclic core.
Attachment of the Phenyl-Substituted Ethenyl Group: The final step involves the addition of the phenyl-substituted ethenyl group through a Heck reaction, which couples the phenyl-substituted ethenyl halide with the azabicyclo core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Nucleophilic substitution reactions can occur at the azabicyclo moiety, where nucleophiles like alkyl halides or acyl chlorides replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Alkyl halides, acyl chlorides, base catalysts
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkylated or acylated derivatives
科学的研究の応用
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism of action of 3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or base, facilitating various organic transformations. Its bicyclic structure allows for unique interactions with enzymes and receptors, potentially modulating their activity and leading to desired biological effects.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with a similar bicyclic structure but without the phenyl-substituted ethenyl group.
Quinuclidine: Another bicyclic amine with a structure similar to the azabicyclo moiety in the target compound.
Uniqueness
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[222]octane is unique due to the presence of the phenyl-substituted ethenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C21H23N |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
3-[2-(4-phenylphenyl)ethenyl]-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H23N/c1-2-4-18(5-3-1)19-9-6-17(7-10-19)8-11-21-16-22-14-12-20(21)13-15-22/h1-11,20-21H,12-16H2 |
InChIキー |
OBORHRVWTIDYCG-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chloroanilino)carbamoylamino]-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide](/img/structure/B10771844.png)
![4-(1-Ethyl-7-piperazin-1-ylmethyl-1H-imidazo[4,5-c]pyridin-2-yl)-furazan-3-ylamine](/img/structure/B10771851.png)

![4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide](/img/structure/B10771862.png)

![N-{2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B10771874.png)


![[(2R,3R,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10771900.png)
![2-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoylamino]pentanedioic acid](/img/structure/B10771902.png)




